molecular formula C20H25N3O3S B5354635 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5354635
M. Wt: 387.5 g/mol
InChI Key: OMFQDPRXMVTRGL-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol and catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or other heterocycles.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of specialty chemicals or advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, which can modulate their activity and influence downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
  • 3-(azepan-1-ylsulfonyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
  • 3-(azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol

Uniqueness

What sets 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzamide core and the pyridinylmethyl group can enhance its binding affinity to certain targets, making it a more potent and selective compound for specific applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-8-9-18(20(24)22-15-17-7-6-10-21-14-17)13-19(16)27(25,26)23-11-4-2-3-5-12-23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFQDPRXMVTRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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